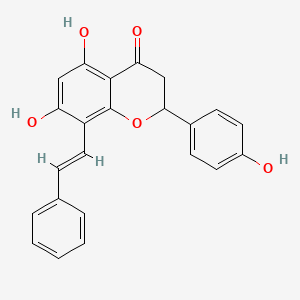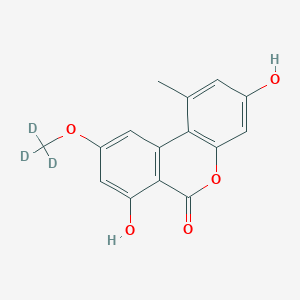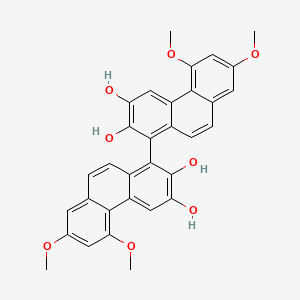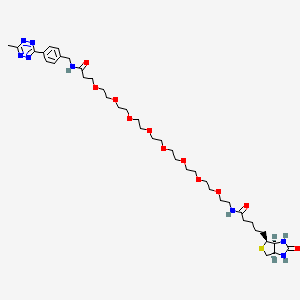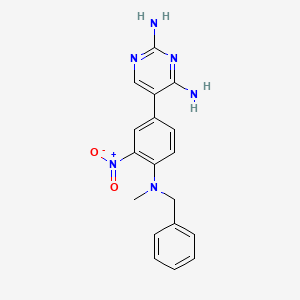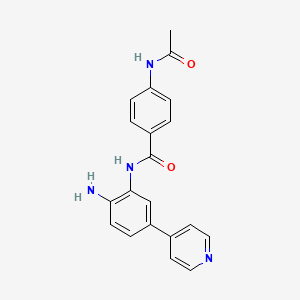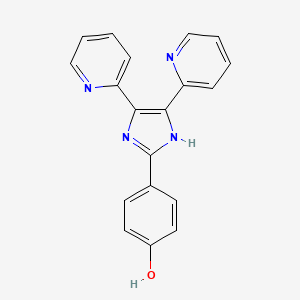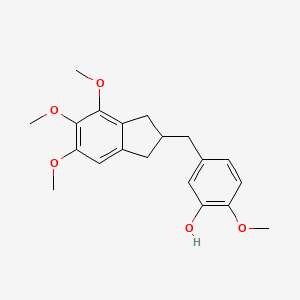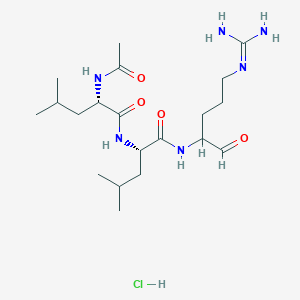
Leupeptin Ac-LL (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leupeptin Ac-LL (hydrochloride) is a hydrochloride form of Leupeptin Ac-LL, a potent protease inhibitor. It is known for its ability to inhibit serine, cysteine, and threonine proteases. This compound is widely used in biochemical research due to its effectiveness in inhibiting proteolytic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leupeptin Ac-LL (hydrochloride) is synthesized through a series of chemical reactions involving the acetylation of leucine and leucyl-argininal. The synthesis typically involves the following steps:
Acetylation: Acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: Coupling of N-acetyl-leucine with leucyl-argininal.
Hydrochloride Formation: Conversion of the resulting compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Leupeptin Ac-LL (hydrochloride) involves fermentation processes using strains of Actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Leupeptin Ac-LL (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Leupeptin Ac-LL (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a protease inhibitor in various biochemical assays.
Biology: Employed in cell culture studies to prevent proteolytic degradation of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
Leupeptin Ac-LL (hydrochloride) exerts its effects by forming a covalent hemiacetal adduct with the active site of proteases. This interaction inhibits the proteolytic activity of enzymes such as serine, cysteine, and threonine proteases. The molecular targets include cathepsins and other proteolytic enzymes involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Leupeptin: A broad-spectrum protease inhibitor similar to Leupeptin Ac-LL (hydrochloride).
Antipain: Another protease inhibitor with similar inhibitory properties.
Chymostatin: Inhibits chymotrypsin-like proteases.
Pepstatin: Inhibits aspartic proteases.
Uniqueness: Leupeptin Ac-LL (hydrochloride) is unique due to its enhanced inhibitory effect compared to its non-hydrochloride form. It has better solubility and stability, making it more effective in various research applications .
Propriétés
Formule moléculaire |
C20H39ClN6O4 |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1 |
Clé InChI |
OQQYPQNFLLAILR-YSQHTBMVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


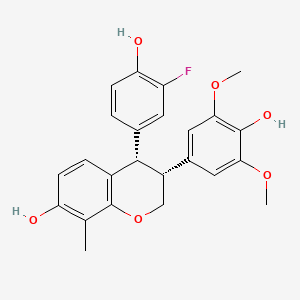
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)


